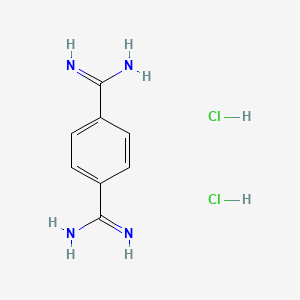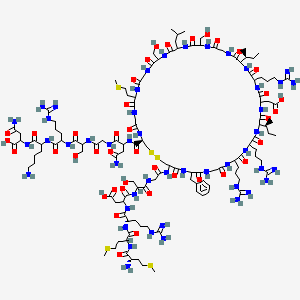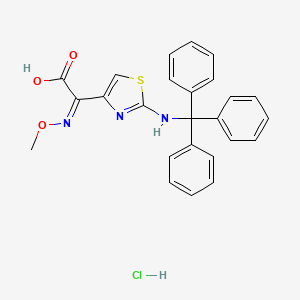
Di-O-glycinoylcurcumin Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural compound found in the spice turmeric. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The molecular formula of this compound is C25H28Cl2N2O8, and it appears as a yellow solid powder .
Méthodes De Préparation
The synthesis of Di-O-glycinoylcurcumin Dihydrochloride typically involves the reaction of curcumin with glycine, followed by acetyl chloride to form the desired product . The general procedure includes:
Reaction of Curcumin with Glycine: Curcumin is reacted with glycine under controlled conditions to form an intermediate compound.
Acetylation: The intermediate compound is then treated with acetyl chloride to yield this compound.
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production .
Analyse Des Réactions Chimiques
Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Di-O-glycinoylcurcumin Dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of curcumin derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: It is used in the development of new pharmaceuticals and as a component in various industrial applications
Mécanisme D'action
The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves its interaction with various molecular targets and pathways. It acts as a scavenger of reactive oxygen species, inhibiting lipid peroxidation and DNA damage. Additionally, it modulates signaling molecules involved in inflammation and carcinogenesis, thereby exerting its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Di-O-glycinoylcurcumin Dihydrochloride is unique compared to other curcumin derivatives due to its specific glycinoyl groups. Similar compounds include:
Di-O-piperoylcurcumin: Another curcumin derivative with potential anticancer properties.
Curcumin: The parent compound, known for its wide range of biological activities.
Tetrahydrocurcumin: A hydrogenated form of curcumin with enhanced stability and bioavailability.
The uniqueness of this compound lies in its specific modifications, which may enhance its solubility, stability, and biological activity compared to other curcumin derivatives .
Propriétés
Numéro CAS |
1322544-82-0 |
|---|---|
Formule moléculaire |
C₂₅H₂₈Cl₂N₂O₈ |
Poids moléculaire |
555.4 |
Synonymes |
((1E,6E)-3,5-Dioxohepta-1,6-diene-1,7-diyl)bis(2-methoxy-4,1-phenylene) bis(2-aminoacetate) Dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






